1-(4-Chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
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Description
1-(4-Chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H21ClN4O3 and its molecular weight is 400.86. The purity is usually 95%.
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Scientific Research Applications
Structural and Electronic Properties
The compound 1-(4-Chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, related to a class of anticonvulsant compounds, has been explored for its structural and electronic properties. Crystal structures of similar compounds have been solved, revealing insights into the orientation and delocalization of specific groups, which contribute to their biological activity. The experimental data, supported by ab initio molecular-orbital calculations, indicate a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, influencing the compound's properties (Georges et al., 1989).
Synthesis and Spectroscopic Characterization
Research on Co(III) complexes, incorporating elements such as morpholine, pyrrolidine, and piperidine, provides insights into the synthesis and characterization of compounds with potential application in various fields, including pharmaceuticals. These complexes have been characterized using techniques like elemental analysis, IR, UV–Vis, and NMR spectroscopy, contributing to a deeper understanding of their structure and potential uses (Amirnasr et al., 2001).
Molecular Interaction Studies
Molecular interaction studies involving compounds similar to 1-(4-Chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, particularly as antagonists for specific receptors, have provided valuable insights. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been examined for its binding interaction with the CB1 cannabinoid receptor, illustrating the importance of conformational analysis and molecular docking in understanding compound-receptor interactions (Shim et al., 2002).
Synthetic Applications
The synthesis of related compounds involves innovative methods that can be applied to 1-(4-Chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one. For example, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, indicates the potential for efficient synthesis approaches for complex compounds (Smaliy et al., 2011).
properties
IUPAC Name |
1-(4-chlorophenyl)-4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3/c21-15-3-5-16(6-4-15)25-13-14(12-19(25)26)20(27)24-10-7-17(8-11-24)28-18-2-1-9-22-23-18/h1-6,9,14,17H,7-8,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPZSAOZGVPED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one |
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